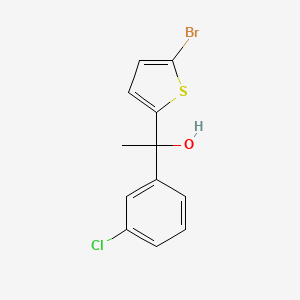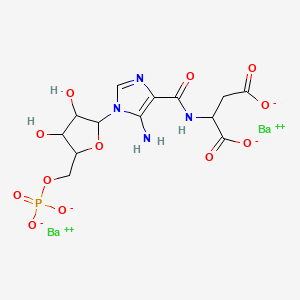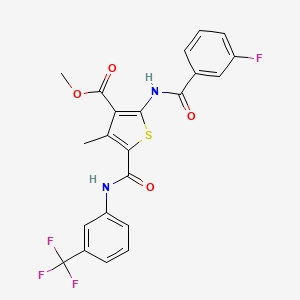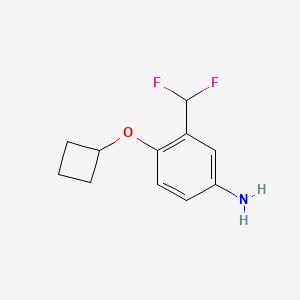
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid followed by reduction to introduce the amino group. The nitration can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or metal-based reducing agents like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: 5-Nitro-4-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the amino and methoxy groups, making it less versatile in certain applications.
4-Methyl-2-(trifluoromethyl)benzoic acid:
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, which can significantly change its chemical properties and applications.
Uniqueness
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H8F3NO3 |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO3/c1-16-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13/h2-3H,13H2,1H3,(H,14,15) |
Clé InChI |
TWAODCJDJPKNRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-](/img/structure/B12076344.png)



![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)

![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)







